REACTION_CXSMILES
|
C(O[C@@H]1[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@@H](COC(=O)C)O[C@H]1OCCO[C:28]1[CH:40]=[CH:39][C:31]2[N:32]=[C:33]([S:35]([NH2:38])(=[O:37])=[O:36])[S:34][C:30]=2[CH:29]=1)(=O)C.N>C(OCC)C>[S:34]1[C:30]2[CH:29]=[CH:28][CH:40]=[CH:39][C:31]=2[N:32]=[C:33]1[S:35]([NH2:38])(=[O:37])=[O:36]
|
Name
|
6-[2'-(2",3",4",6"-tetra-O-acetyl-β-glucopyranosyl)oxyethoxy]-2-benzothiazolesulfonamide
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1OC(C)=O)OC(C)=O)COC(C)=O)OCCOC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
stirred overnight with the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
rising to room temperature over a six hour period
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness at reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column (150 g.)
|
Type
|
WASH
|
Details
|
eluted with chloroform/methanol (9.1)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |